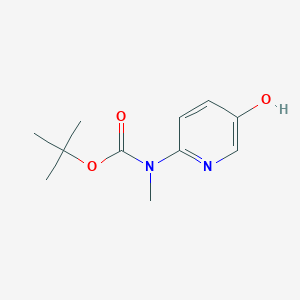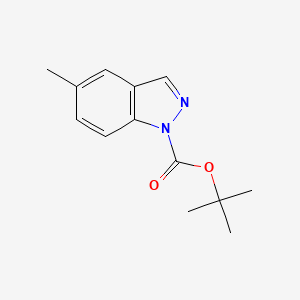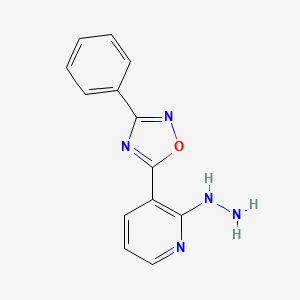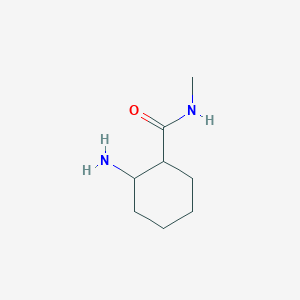
2,4-Dibromo-dibenzofuran
Vue d'ensemble
Description
2,4-Dibromo-dibenzofuran is a chemical compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic organic compounds with a furan ring fused to two benzene rings The presence of bromine atoms at the 2 and 4 positions of the dibenzofuran structure imparts unique chemical properties to this compound
Méthodes De Préparation
The synthesis of 2,4-Dibromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the direct bromination of dibenzofuran using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions. The reaction can be represented as follows:
C12H8O+2Br2→C12H6Br2O+2HBr
Industrial production methods may involve more advanced techniques such as microwave-assisted synthesis, which can enhance reaction rates and yields. Additionally, the use of environmentally friendly solvents and reagents is being explored to make the synthesis process more sustainable.
Analyse Des Réactions Chimiques
2,4-Dibromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups. For example, nucleophilic substitution reactions can replace bromine with groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can undergo oxidation to form dibenzofuran-2,4-dione under specific conditions.
Reduction Reactions: Reduction of this compound can yield dibenzofuran by removing the bromine atoms.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Dibromo-dibenzofuran has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its bromine atoms can be replaced with various functional groups, making it a versatile building block.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals. Its unique structure contributes to the desired properties of these materials.
Pharmaceutical Research: Researchers are exploring its potential as a precursor for the synthesis of biologically active compounds. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Environmental Studies: this compound is studied for its environmental impact, particularly its persistence and behavior in ecosystems.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-dibenzofuran depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of bromine atoms, which can be readily substituted or eliminated. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
2,4-Dibromo-dibenzofuran can be compared with other dibenzofuran derivatives, such as:
Dibenzofuran: The parent compound without bromine atoms. It is less reactive and has different applications.
2,8-Dibromo-dibenzofuran: Another brominated derivative with bromine atoms at different positions. Its chemical properties and reactivity differ from those of this compound.
2,4-Dichloro-dibenzofuran: A similar compound with chlorine atoms instead of bromine. It has different reactivity and applications due to the different halogen atoms.
Propriétés
IUPAC Name |
2,4-dibromodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIBSHNUKQULPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314098 | |
| Record name | 2,4-Dibromodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133953-36-3 | |
| Record name | 2,4-Dibromodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133953-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[Chloro(phenyl)methyl]-3-methylbenzene](/img/structure/B3232340.png)



![2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine](/img/structure/B3232373.png)

![5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid](/img/structure/B3232395.png)

